4-溴-5-(1,3-二氧戊环-2-基)噻吩-2-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

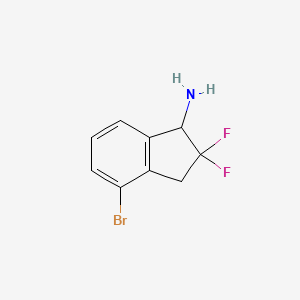

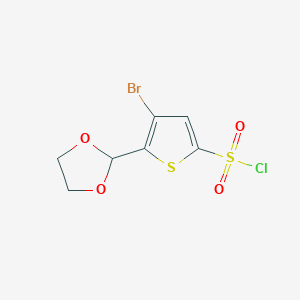

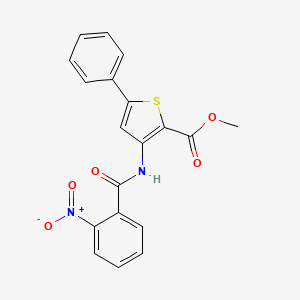

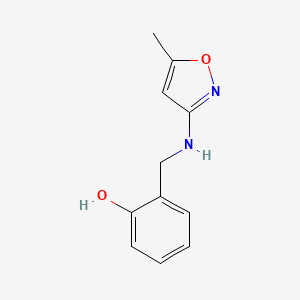

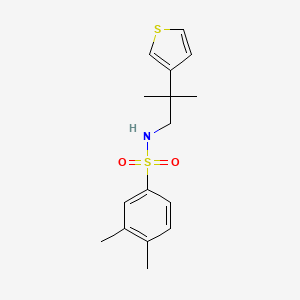

“4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride” is a chemical compound with the CAS Number: 2225154-11-8. It has a molecular weight of 333.61 .

Molecular Structure Analysis

The IUPAC name for this compound is 4-bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride. The InChI code for this compound is 1S/C7H6BrClO4S2/c8-4-3-5 (15 (9,10)11)14-6 (4)7-12-1-2-13-7/h3,7H,1-2H2 .科学研究应用

有机金属合成

4-溴-5-(1,3-二氧戊环-2-基)噻吩-2-磺酰氯在有机金属合成中具有应用。Rieke 和 Kim (2011) 的一项研究展示了 5-(1,3-二氧戊环-2-基)-2-呋喃基锌溴化物的制备,该化合物与 4-溴-5-(1,3-二氧戊环-2-基)噻吩-2-磺酰氯在结构上相关,方法是将活性锌插入类似的溴化呋喃衍生物中。这种有机锌化合物有效地与芳基卤化物和酰氯偶联,以良好至优异的产率得到偶联产物 (Rieke & Seung‐Hoi Kim, 2011).

晶体结构分析

Pu 等人 (2005) 报道了衍生自 2-甲基噻吩的化合物的晶体结构,该化合物经历了一系列反应,包括溴化和用 1,3-二氧戊环基团磺酸化。该研究有助于理解相关化合物的结构性质,包括 4-溴-5-(1,3-二氧戊环-2-基)噻吩-2-磺酰氯,这对于在晶体学和材料科学中的应用至关重要 (S. Pu et al., 2005).

磺酸化和胺合成中的保护基团

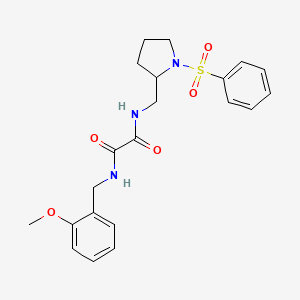

Sakamoto 等人 (2006) 合成了 2-(1,3-二氧六环-2-基)乙基磺酰 (Dios) 氯化物,该化合物与 4-溴-5-(1,3-二氧戊环-2-基)噻吩-2-磺酰氯相似。该化合物被用作胺的通用磺化剂,突出了此类化合物在有机合成中的潜力,特别是在磺酸化反应和胺合成中的保护基团方面 (Izumi Sakamoto et al., 2006).

聚合物科学中的光稳定性

Balakit 等人 (2015) 探索了使用新的噻吩衍生物(包括溴化噻吩化合物)作为聚氯乙烯的光稳定剂。这项研究表明了与 4-溴-5-(1,3-二氧戊环-2-基)噻吩-2-磺酰氯类似的溴化噻吩衍生物在增强聚合物光稳定性方面的潜在用途 (A. Balakit et al., 2015).

作用机制

Target of Action

Compounds of similar structure are often used in suzuki–miyaura cross-coupling reactions , suggesting that its targets could be various organic groups involved in these reactions.

Mode of Action

The mode of action of 4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential role in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon–carbon bond formation.

Result of Action

As a potential reagent in suzuki–miyaura cross-coupling reactions , it may facilitate the formation of new carbon–carbon bonds, thereby enabling the synthesis of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of 4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride can be influenced by various environmental factors. These may include the presence of other reagents, the temperature and pressure of the reaction environment, and the specific catalysts used .

属性

IUPAC Name |

4-bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO4S2/c8-4-3-5(15(9,10)11)14-6(4)7-12-1-2-13-7/h3,7H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBZJCSJRIJDCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=C(S2)S(=O)(=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,2,4]Triazol-1-yl-acetic acid hydrochloride](/img/structure/B2454056.png)